molecular formula C10H9BrFN3 B13196802 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13196802
M. Wt: 270.10 g/mol
InChI Key: LZLIGYWWYMNTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine (CAS 2092700-34-8) is a synthetic, halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H9BrFN3 and a molecular weight of 270.10 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The quinoline core is privileged in pharmaceutical development, known for conferring a broad spectrum of biological activities . Researchers leverage such derivatives in the exploration of novel therapeutic agents, with historical success in areas including antiviral and anticancer research . Specifically, quinoline-based compounds have demonstrated potent activity against various viral strains such as Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV), often acting through mechanisms like enzyme inhibition or receptor modulation . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

6-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrFN3/c1-14-10-6-2-5(11)3-7(12)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

LZLIGYWWYMNTNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=C(C2=NC=C1N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Quinoline derivatives are widely studied for their biological and optoelectronic properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine Br (C6), F (C8), N4-methyl C₁₀H₉BrFN₃ 270.10 Potential DNA intercalator (inferred)
8-Bromo-N4-methylquinoline-3,4-diamine Br (C8), N4-methyl C₁₀H₁₀BrN₃ 252.12 Not explicitly studied; structural analog
5-Bromo-6-methylquinolin-8-amine Br (C5), CH₃ (C6), NH₂ (C8) C₁₀H₁₀BrN₃ 252.12 Intermediate for antitumor agents
N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine Cl (C2), quinoline-linked C₃₄H₂₄Cl₂N₆ 611.51 AKT1 kinase inhibitor (IC₅₀: ~2.5 μM)

Key Observations :

  • Halogen Effects: The bromine and fluorine substituents in the target compound may enhance DNA binding compared to non-halogenated analogs like IC2 (6-methylquinazoline-2,4-diamine), which showed comparable DNA intercalation to Doxorubicin . Fluorine’s electronegativity could improve metabolic stability over chlorine-containing analogs .
DNA Intercalation
  • Target Compound : While direct data is lacking, structurally similar bicyclic planar compounds (e.g., IC2 and IC5) exhibited DNA intercalation comparable to Doxorubicin in gel mobility shift assays (GMSA) . The bromine and fluorine substituents may enhance π-π stacking with DNA base pairs.
  • Chlorinated Analogs: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives showed moderate AKT1 inhibition (IC₅₀ ~2.5 μM), suggesting halogen position (C2 vs. C6/C8) critically affects target selectivity .

Biological Activity

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral research. The compound features a unique substitution pattern that enhances its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF2N4, with a molecular weight of approximately 280.14 g/mol. Its structure includes:

  • Bromine atom at the 6-position
  • Fluorine atom at the 8-position
  • N4-methyl group attached to the quinoline ring

This specific arrangement is significant for its interaction with biological targets and contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit bacterial growth by interfering with critical cellular processes such as DNA replication and protein synthesis. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus< 0.016Gram-positive bacteria
Escherichia coli0.5Gram-negative bacteria
Pseudomonas aeruginosa1.0Gram-negative bacteria

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential for therapeutic use in treating resistant infections .

The proposed mechanism of action for this compound involves its binding affinity to specific enzymes or receptors within bacterial cells. This interaction disrupts essential metabolic pathways, leading to cell death. Further studies are needed to elucidate the precise biochemical interactions and pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives similar to this compound. For instance:

  • Study on Antibacterial Activity : A study highlighted that compounds with structural similarities to this quinoline derivative exhibited significant antibacterial properties against ciprofloxacin-resistant strains . The research emphasized the importance of substituent combinations in enhancing antibacterial efficacy.
  • Antiviral Potential : Quinoline derivatives have also been studied for their antiviral activities against various viruses such as HIV and Zika virus. The structural features that confer antibacterial activity may similarly enhance antiviral properties .
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound showed promising results against a range of pathogens, suggesting a broad spectrum of activity that warrants further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other quinoline derivatives:

Table 2: Comparison of Quinoline Derivatives

Compound NameStructural FeaturesUnique Aspects
8-Bromo-6-methylquinolineSimilar quinoline coreDifferent substitution pattern
4-Bromo-6-ethyl-2-methylquinolineVariations in substituent positionsAltered biological activity
6-Bromo-N4-ethyl-8-fluoro-5-methylquinolineModified fluorination and methylationDistinct reactivity and potential applications

The unique substitution pattern of bromine and fluorine atoms along with the N4-methyl group in this compound enhances its biological efficacy compared to similar compounds.

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